Norushinsunine
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Overview
Description
Norushinsunine is a natural product belonging to the class of hydroxy-7-aporphines. It is isolated from the plant Annona cherimolia and is known for its vasodilatory effects . The compound has a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol .
Preparation Methods
Industrial Production Methods: The compound is primarily used for research purposes and is not produced on a large scale .
Chemical Reactions Analysis
Types of Reactions: Norushinsunine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions depend on the desired reaction and product .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Norushinsunine has several scientific research applications, including:
Mechanism of Action
Norushinsunine exerts its effects by interacting with α1-adrenoceptors and altering calcium entry via voltage-operated channels. This interaction leads to the relaxation of vascular smooth muscles, resulting in vasodilation . The compound exhibits a certain degree of selectivity as an L-type calcium channel blocker .
Comparison with Similar Compounds
Norushinsunine is compared with other similar compounds, such as:
- Anonaine
- Ushinsunine
- N-acetylanonaine
- Roemerine
- Asimilobine
- Anolobine
- Isocorydine
- Liriodenine
- Atherospermidine
These compounds share structural similarities with this compound but differ in their biological activities and specific applications . This compound’s unique vasodilatory effects and selectivity as an L-type calcium channel blocker distinguish it from these related compounds .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2 |
InChI Key |
CKIYSMRPIBQTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Origin of Product |
United States |
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